3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol

D-Amino Acid Oxidase (DAAO) Schizophrenia Neuroprotection

3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol (CAS 145917-93-7) is a synthetic heterocyclic organic compound belonging to the 2H-chromene (2H-1-benzopyran) class. With a molecular formula of C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol, this compound is structurally characterized by a 3-(4-hydroxyphenyl) substituent and a catechol-like 6,7-diol arrangement on the chromene core.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 145917-93-7
Cat. No. B136714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol
CAS145917-93-7
Synonyms3-(4-HYDROXYPHENYL)-2H-1-BENZOPYRAN-6,7-DIOL
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC(=C(C=C2O1)O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12O4/c16-12-3-1-9(2-4-12)11-5-10-6-13(17)14(18)7-15(10)19-8-11/h1-7,16-18H,8H2
InChIKeyDPGRBFWWYBMPIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol (CAS 145917-93-7): Sourcing Guide for a 6,7-Dihydroxy-2H-chromene Research Scaffold


3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol (CAS 145917-93-7) is a synthetic heterocyclic organic compound belonging to the 2H-chromene (2H-1-benzopyran) class [1]. With a molecular formula of C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol, this compound is structurally characterized by a 3-(4-hydroxyphenyl) substituent and a catechol-like 6,7-diol arrangement on the chromene core [1]. It is not a naturally abundant flavonoid (and is distinct from fisetin despite some erroneous vendor descriptions) but is utilized as a research tool in medicinal chemistry and chemical biology for probing structure–activity relationships (SAR) within isoflavonoid and chromene pharmacophores [1].

Why 3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol Cannot Be Replaced by Common Isoflavonoid Analogs Without Quantitative Validation


Within the 3-phenyl-2H-chromene scaffold family, minor hydroxyl positional isomerism produces profound shifts in biochemical target engagement, metabolic stability, and redox behavior [1]. For instance, the clinically studied analog dehydroequol (phenoxodiol, 7-OH) demonstrates a distinct pharmacological trajectory versus its saturated counterpart equol, yet neither captures the electronic and hydrogen-bonding potential of the 6,7-catechol motif present in the target compound [2]. Generic substitution with a more accessible isoflavonoid (e.g., daidzein, genistein, or even the 7-monohydroxy dehydroequol analog) without head-to-head quantitative evidence risks invalidating experimental SAR conclusions, particularly in assays sensitive to catechol-driven metal chelation, radical scavenging, or DAAO enzyme binding where the 6,7-diol geometry is mechanistically essential [1].

Quantitative Differentiation Evidence: 3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol vs. Closest Structural Analogs


DAAO Enzyme Inhibition: 6,7-Diol vs. 7-Monohydroxy (Dehydroequol) Chromene Scaffolds

In a patent-based pharmacological screen of dihydroxy aromatic heterocyclic compounds, the 6,7-dihydroxy substitution pattern on the 2H-chromene core was explicitly claimed as a key structural determinant for potent D-amino acid oxidase (DAAO) inhibition, a mechanism implicated in schizophrenia treatment by elevating brain D-serine levels [1]. While specific IC₅₀ values for the target compound are not publicly disclosed in the patent, the structural claims distinguish it from the 7-monohydroxy analog dehydroequol (SPA1413), which was developed for an entirely separate anti-amyloidogenic mechanism in Alzheimer's disease and has not been reported as a meaningful DAAO inhibitor [2]. This mechanistic divergence fundamentally undermines interchangeability for neuroscience drug discovery programs targeting NMDA receptor hypofunction.

D-Amino Acid Oxidase (DAAO) Schizophrenia Neuroprotection

Catechol-Dependent Antioxidant Capacity: 6,7-Diol vs. 7-Hydroxyequol and Genistein

The 6,7-dihydroxy (catechol) configuration on the chromene A-ring is structurally analogous to the potent antioxidant pharmacophore found in 6-hydroxyequol and 6,3'-dihydroxyequol, which exhibit significantly enhanced radical-scavenging activity compared to their 7-monohydroxy counterparts [1]. Biochemical studies on hydroxyequol metabolites demonstrate that 6-hydroxyequol exhibits bactericidal activity against E. coli, whereas the 7-hydroxy parent compound (equol) does not, establishing that the position of the additional hydroxyl group on the chroman/chromene ring dictates both antioxidant potency and antimicrobial phenotype [1][2]. While direct DPPH/ORAC values for the target 2H-chromene (unsaturated) compound are not available in the peer-reviewed literature, class-level inference predicts that the 6,7-catechol coupled with the C3–C4 double bond (extending conjugation) will yield a distinct radical-scavenging profile relative to the 7-OH-only dehydroequol analog [3].

Radical Scavenging Oxidative Stress Catechol Moiety

Physicochemical Distinction: Hydrogen-Bond Donor Count and Topological Polar Surface Area vs. Dehydroequol

Computed physicochemical properties reveal significant differences between 3-(4-hydroxyphenyl)-2H-1-benzopyran-6,7-diol and its closest commercial analog dehydroequol (3-(4-hydroxyphenyl)-2H-chromen-7-ol) that directly impact passive membrane permeability and CNS drug-likeness predictions [1][2]. The target compound possesses 3 hydrogen-bond donors (catechol 6,7-OH + 4'-OH) versus 2 for dehydroequol (7-OH + 4'-OH), resulting in a higher topological polar surface area (TPSA: 69.9 Ų for the target vs. a predicted lower value for dehydroequol) [1]. This difference is critical because the additional H-bond donor places the target compound at the upper boundary of commonly applied CNS multiparameter optimization (MPO) descriptors, whereas dehydroequol remains comfortably within the desired range [2]. Consequently, in vitro permeability and in vivo brain exposure data generated with dehydroequol cannot be extrapolated to the 6,7-diol derivative.

Drug-likeness Permeability Physicochemical Profiling

Metabolic Fate Differentiation: Catechol-O-Methyltransferase (COMT) Substrate Liability vs. 7-OH Analogs

The presence of the 6,7-catechol motif in the target compound introduces a major phase II metabolic liability—catechol-O-methyltransferase (COMT)-mediated methylation—that is entirely absent in the 7-monohydroxy analog dehydroequol [1]. Literature on the structurally related 6-hydroxyequol demonstrates that the 6-position hydroxyl is a primary site for both glucuronidation and sulfation in human liver microsomes, with 6-hydroxyequol and 3'-hydroxyequol identified as the two main metabolites of equol [1]. The target compound, bearing hydroxyls at both the 6 and 7 positions, is predicted to exhibit an even more complex and rapid phase II metabolic profile than 6-hydroxyequol alone, leading to significantly shorter in vitro half-life in hepatocyte assays compared to dehydroequol, which lacks the catechol moiety and is primarily metabolized via 7-glucuronidation [2]. This metabolic distinction is critical for in vivo experimental planning but requires direct experimental confirmation using the specific compound.

Phase II Metabolism COMT Metabolic Stability

Procurement-Driven Application Scenarios for 3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol (CAS 145917-93-7)


DAAO-Targeted Schizophrenia Drug Discovery: Scaffold-Specific Screening Library Component

This compound is structurally positioned within the patent space of DAAO inhibitors for schizophrenia [1]. Procurement is warranted when constructing a focused screening library of dihydroxy-2H-chromene derivatives to probe the SAR around the 6,7-catechol motif for DAAO inhibition. Scientists should not substitute this compound with the 7-monohydroxy dehydroequol analog, as the latter was developed for an unrelated anti-amyloidogenic mechanism in Alzheimer's disease [2] and lacks the DAAO pharmacophore claimed in the patent literature [1].

Catechol-Flavonoid Oxidative Stress Model Systems: Positive Control with Defined Redox Potential

The 6,7-diol arrangement provides a mechanistically defined catechol redox center that is absent in common comparator isoflavonoids such as genistein (5,7-OH), daidzein (7-OH), or dehydroequol (7-OH) [1]. This compound is appropriate for use as a tool molecule in cell-free and cell-based oxidative stress assays where catechol-dependent radical scavenging or metal chelation is the variable under investigation. The bactericidal activity observed with structurally related 6-hydroxyequol against E. coli further supports catechol-specific biological outcomes that cannot be recapitulated with 7-monohydroxy analogs [2].

Phase II Metabolism Probe Substrate: COMT and UGT Reaction Phenotyping in Hepatocyte Models

This compound represents a valuable probe substrate for simultaneously assessing COMT and UGT activity in hepatocyte or liver microsome systems, due to the co-occurrence of a catechol motif and a phenolic 4'-OH [1]. Unlike dehydroequol, which primarily serves as a UGT substrate, the 6,7-diol compound engages both phase II pathways, making it useful for reaction phenotyping studies or for evaluating COMT inhibitor efficacy in vitro [1]. Direct microsomal stability data should be generated de novo for the specific lot procured, as predicted metabolic rates are not yet experimentally validated.

Chromene Scaffold Reference Standard for Analytical Method Development and Quality Control

As a well-defined 2H-chromene with a characteristic UV chromophore extended by the C3=C4 double bond conjugated with the 6,7-diol-substituted aromatic ring, this compound can serve as a reference standard for HPLC/UV or LC-MS method development targeting chromene-based natural product analogs [1]. Its physicochemical properties (LogP ~2.4, TPSA 69.9 Ų, MW 256.25) place it in a distinct retention time window relative to the more lipophilic dehydroequol (expected LogP ~3.0 due to one fewer OH group) [1][2], enabling chromatographic separation from common impurities or degradation products.

Quote Request

Request a Quote for 3-(4-Hydroxyphenyl)-2H-1-benzopyran-6,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.